1-Octene, dimer, hydrogenated

Vue d'ensemble

Description

1-Octene is an organic compound with a formula CH2CHC6H13 . It is classified as a higher olefin and alpha-olefin, meaning that the double bond is located at the alpha (primary) position, endowing this compound with higher reactivity and thus useful chemical properties . It is one of the important linear alpha olefins in the industry .

Synthesis Analysis

1-Octene can be synthesized by two main routes: oligomerization of ethylene and by Fischer–Tropsch synthesis followed by purification . Another route to 1-octene that has been used commercially on a small scale is dehydration of alcohols . A chemoenzymatic approach to synthesize 1-octene from carbohydrates via ethenolysis of rhamnolipids has also been reported . Rhamnolipids synthesized by P. putida contain a double bond between carbon five and six, which is experimentally confirmed via olefin cross metathesis .Molecular Structure Analysis

The molecular formula of 1-Octene is C8H16 . The molecular weight is 112.2126 . The structure of 1-Octene can be represented as CH2CHC6H13 .Chemical Reactions Analysis

The hydrogenation of 1-octene has been reported in a study, where a catalyst was used to form octane with high faradaic efficiency . Another study reported the selective transformation of α-olefins into vinylidene dimers under the action of a catalytic system .Physical And Chemical Properties Analysis

1-Octene has a molecular weight of 112.2126 . The heat of formation in the liquid state is -121.8 ± 1.2 kJ/mol . The heat of combustion in the liquid state is -5312.9 ± 1.1 kJ/mol .Safety And Hazards

Orientations Futures

The potential of chemoenzymatic approaches to produce compounds for the chemical industry from renewable resources has been shown . The selective dimerization and oligomerization of α-olefins, catalyzed by metallocene and post-metallocene complexes, have been discussed with prospects for the further applications of the coordination α-olefin dimers and oligomers .

Propriétés

IUPAC Name |

oct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16/c2*1-3-5-7-8-6-4-2/h2*3H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOICMOMHUBJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

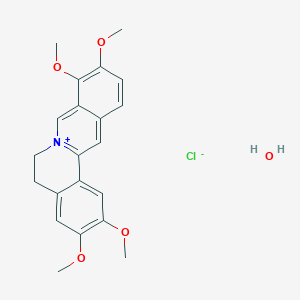

CCCCCCC=C.CCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032291 | |

| Record name | 1-Octene dimer hydrogenated | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Octene, dimer | |

CAS RN |

18602-27-2, 173994-67-7 | |

| Record name | 1-Octene, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018602272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octene, dimer, hydrogenated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173994677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octene, dimer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octene dimer hydrogenated | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)

![4-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61699.png)